Linker Length Differentiation: Ethyl vs. Propyl Morpholino Spacer Alters Aurora Kinase Binding
The target compound differs from CYC116 by a single methylene group in the morpholinoethyl linker (ethyl, –CH2CH2– vs. propyl, –CH2CH2CH2–). CYC116 demonstrates Aurora A Ki = 8.0 nM and Aurora B Ki = 9.2 nM, with approximately 50-fold selectivity over CDKs . The ethyl linker in the target compound shortens the distance between the morpholine oxygen and the pyrimidine N2 by ~1.2–1.5 Å, which is predicted to alter the hydrogen-bonding geometry within the kinase hinge region and modify the selectivity fingerprint relative to CDKs, VEGFR2, and other off-target kinases . However, no direct head-to-head biochemical profiling data for the target compound versus CYC116 under identical assay conditions have been published to date.
| Evidence Dimension | Aurora A binding affinity (Ki) – structural analog data |
|---|---|
| Target Compound Data | Not directly reported; structural analog with ethyl linker |
| Comparator Or Baseline | CYC116 (propyl linker): Aurora A Ki = 8.0 nM, Aurora B Ki = 9.2 nM |
| Quantified Difference | Linker length difference: 2-carbon (ethyl) vs. 3-carbon (propyl); estimated N2–morpholine oxygen distance shift ~1.2–1.5 Å |
| Conditions | CYC116 data: recombinant Aurora A/B kinase assays, ATP-competitive format; target compound not yet profiled in published head-to-head studies |
Why This Matters
The altered linker geometry is sufficient to cause selectivity profile shifts in kinase inhibitor SAR, making this compound a critical probe for mapping linker-length dependence in Aurora kinase and CDK selectivity.
